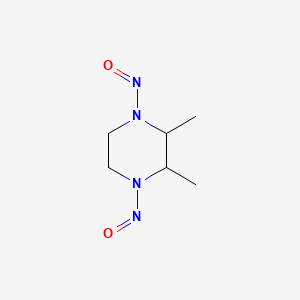![molecular formula C28H16N2O2 B561233 7,16-Dihydrobenzo[a]benzo[5,6]quinolino[3,2-i]acridine-9,18-dione CAS No. 104978-82-7](/img/structure/B561233.png)
7,16-Dihydrobenzo[a]benzo[5,6]quinolino[3,2-i]acridine-9,18-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,16-Dihydrobenzo[a]benzo[5,6]quinolino[3,2-i]acridine-9,18-dione is a complex organic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as DBAQ and is a heterocyclic compound that contains a quinolone ring fused to an acridine ring system. DBAQ has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Mecanismo De Acción
The mechanism of action of DBAQ is not fully understood. However, it has been suggested that DBAQ inhibits cell growth by inducing apoptosis, which is a programmed cell death mechanism. DBAQ has been shown to activate caspase-3, which is a key enzyme involved in the apoptosis pathway. DBAQ has also been shown to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects
DBAQ has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that DBAQ inhibits the growth of cancer cells by inducing apoptosis. DBAQ has also been shown to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and repair. In addition, DBAQ has been shown to exhibit strong fluorescence properties, making it an excellent candidate for use in fluorescent sensors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DBAQ has several advantages for use in lab experiments. DBAQ is a relatively stable compound that can be easily synthesized using various methods. DBAQ exhibits strong fluorescence properties, making it an excellent candidate for use in fluorescent sensors. However, DBAQ also has some limitations. DBAQ is a complex compound that can be difficult to synthesize using some methods. In addition, the mechanism of action of DBAQ is not fully understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
There are several future directions for research on DBAQ. One direction is to further investigate the mechanism of action of DBAQ. Understanding the mechanism of action of DBAQ could lead to the development of more effective anticancer drugs. Another direction is to investigate the potential use of DBAQ in organic electronics. DBAQ exhibits strong fluorescence properties, making it an excellent candidate for use in fluorescent sensors and organic solar cells. Finally, future research could focus on the synthesis of DBAQ using more efficient and environmentally friendly methods.
Métodos De Síntesis
DBAQ can be synthesized using various methods, including the one-pot synthesis of 2,3-dihydro-1H-benzo[e]indole-6,12(7H)-dione and 2,3-dihydro-1H-benzo[e]indole-6,12(7H)-dione. The synthesis of DBAQ involves the reaction of 2,3-dihydro-1H-benzo[e]indole-6,12(7H)-dione with 2,3-dihydro-1H-benzo[e]indole-6,12(7H)-dione in the presence of a catalyst. The reaction proceeds through a Diels-Alder reaction, followed by an oxidation step to yield DBAQ.
Aplicaciones Científicas De Investigación
DBAQ has potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, DBAQ has been studied for its anticancer properties. DBAQ has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In materials science, DBAQ has been studied for its potential use as a fluorescent probe. DBAQ exhibits strong fluorescence properties, making it an excellent candidate for use in fluorescent sensors. In organic electronics, DBAQ has been studied for its potential use as an electron transport material in organic solar cells.
Propiedades
IUPAC Name |
15,30-diazaheptacyclo[16.12.0.03,16.05,14.06,11.020,29.021,26]triaconta-1(18),2,5(14),6,8,10,12,16,20(29),21,23,25,27-tridecaene-4,19-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H16N2O2/c31-27-19-13-24-20(28(32)26-18-8-4-2-6-16(18)10-12-22(26)30-24)14-23(19)29-21-11-9-15-5-1-3-7-17(15)25(21)27/h1-14H,(H,29,31)(H,30,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABACAMWRODPEMU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=O)C4=CC5=C(C=C4N3)C(=O)C6=C(N5)C=CC7=CC=CC=C76 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30721170 |
Source


|
| Record name | 7,16-Dihydrobenzo[a]benzo[5,6]quinolino[3,2-i]acridine-9,18-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30721170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
104978-82-7 |
Source


|
| Record name | 7,16-Dihydrobenzo[a]benzo[5,6]quinolino[3,2-i]acridine-9,18-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30721170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


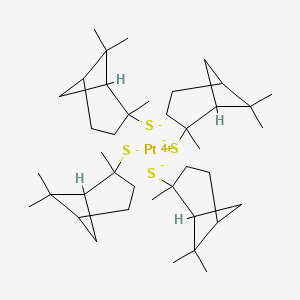
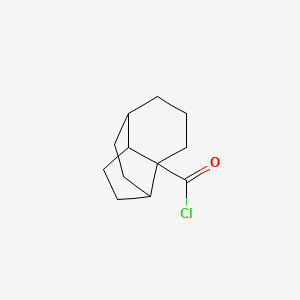
![((1H-Benzo[d]imidazol-2-yl)thio)methanamine](/img/structure/B561156.png)
![5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-5-iodo-2'-O-methyl-uridine](/img/structure/B561157.png)


![(3S,4R,5S,6R,8S,9R,10S,13R,14S,15S,17R)-17-[(2R)-5-[(2R,3R,4R,5S)-4-[(2S,3R,4S,5R)-4,5-dihydroxy-3-methoxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,4,6,8,15-pentol](/img/structure/B561161.png)
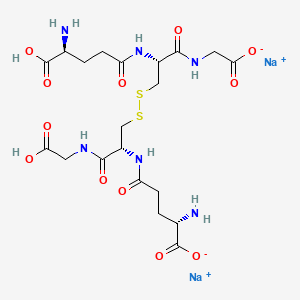
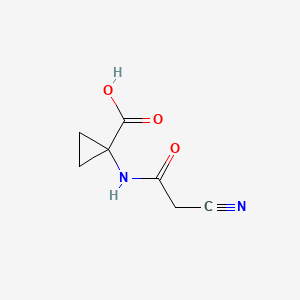
![[(2R)-2-hydroxy-3-[(E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoyl]oxypropyl] pentacosanoate](/img/structure/B561168.png)

